
3-Bromobenzaldehyde
Overview
Description
3-Bromobenzaldehyde is an organic compound with the molecular formula C₇H₅BrO. It consists of a benzene ring substituted with a bromine atom and an aldehyde group at the meta position. This compound is a colorless to pale yellow liquid and is used in various chemical syntheses due to its reactivity and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzaldehyde can be synthesized by treating benzaldehyde with bromine chloride in the presence of aluminum chloride and a polar solvent such as chloroalkane. The reaction involves the formation of a complex between benzaldehyde and aluminum chloride, followed by the addition of bromine chloride .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process ensures minimal consumption of bromine and high conversion efficiency of the aldehyde precursor to the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-bromobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 3-bromobenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-Bromobenzoic acid.
Reduction: 3-Bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Synthesis of Insecticides
One of the primary applications of 3-bromobenzaldehyde is in the production of synthetic pyrethroid insecticides . These insecticides are widely used due to their effectiveness against a broad spectrum of pests. The synthesis process typically involves the bromination of benzaldehyde, which can be enhanced through various methods to improve yield and selectivity. For instance, a novel method described in a patent involves using aluminum chloride as a catalyst to facilitate the reaction between benzaldehyde and bromine chloride, achieving high selectivity for this compound with minimal by-products .
Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds . Its derivatives have been explored for their potential biological activities, including antimicrobial properties. A study demonstrated that complexes formed from this compound and nicotinic acid hydrazide exhibited notable antimicrobial activity against different bacterial strains . This highlights its potential role in drug development.
Material Science
In material science, this compound is utilized in the synthesis of functionalized polymers and materials. Its reactivity allows it to participate in various polymerization processes, leading to the creation of materials with specific properties tailored for applications such as coatings, adhesives, and composites.
Organic Synthesis
This compound is frequently employed as a building block in organic synthesis. It can undergo various reactions such as nucleophilic addition, condensation reactions, and coupling reactions to form more complex structures. For example, it can react with amines to produce imines or be involved in cross-coupling reactions to synthesize biaryl compounds, which are important in medicinal chemistry .
Case Study: Antimicrobial Activity
A recent study focused on synthesizing metal complexes using this compound as a ligand. The resulting complexes demonstrated significant antimicrobial activity against several pathogens, indicating the compound's utility in developing new antimicrobial agents .
Research on Synthesis Methods
Research has also explored various methods for synthesizing this compound with improved efficiency. One method involved using 1,2-dichloroethane as a solvent along with brominating catalysts to achieve high yields while minimizing by-products such as 3-chlorobenzaldehyde . The conversion rates were reported to exceed 99% under optimized conditions.
Mechanism of Action
The mechanism of action of 3-bromobenzaldehyde involves its reactivity due to the presence of both the bromine atom and the aldehyde group. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2-Bromobenzaldehyde: An isomer with the bromine atom at the ortho position.
4-Bromobenzaldehyde: An isomer with the bromine atom at the para position.
Uniqueness: 3-Bromobenzaldehyde is unique due to its meta substitution pattern, which affects its reactivity and the types of reactions it can undergo. This positional isomerism influences the compound’s chemical behavior and its applications in synthesis .
Biological Activity
3-Bromobenzaldehyde (CHBrO), a brominated aromatic aldehyde, has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it has potent antitubercular activity, particularly against Mycobacterium tuberculosis (Mtb) and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that it can inhibit the growth of these bacteria at low micromolar concentrations.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium tuberculosis | 0.25 µg/ml |
Methicillin-resistant Staphylococcus aureus | 0.25 µg/ml |
Candida albicans | Low micromolar range |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents, especially in the context of increasing antibiotic resistance.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it exhibits low toxicity towards human cell lines such as HEK-293, with no significant hemolytic activity against red blood cells. This is crucial for potential therapeutic applications, as it suggests a favorable safety margin.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) | Observations |
---|---|---|
HEK-293 | >100 | No overt toxicity observed |
Human Red Blood Cells | N/A | No hemolysis noted |
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with bacterial cell membranes or inhibit specific metabolic pathways critical for bacterial survival. Further research is required to elucidate the precise mechanisms involved.
Case Studies and Research Findings
- Antitubercular Activity : A study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited strong antitubercular activity, outperforming conventional drugs like vancomycin in certain assays .
- Cytotoxic Effects : In a study assessing the cytotoxic effects on various cancer cell lines, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
- Genetic Toxicology : Genetic toxicology studies have indicated that while this compound has mutagenic potential in certain bacterial assays, its overall risk profile remains low when considering therapeutic doses .
Q & A
Basic Research Questions
Q. What are the essential safety protocols for handling 3-bromobenzaldehyde in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from oxidizers and acids. In case of exposure, flush eyes with water for 15 minutes (use an eyewash station) and wash skin with soap and water . Conduct regular hazard awareness training, emphasizing SDS review and emergency procedures .
Q. What is a standard synthetic route for preparing this compound?
- Methodological Answer : A common method involves bromination of acetophenone using bromine (Br₂) in the presence of aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds under anhydrous conditions at 0–5°C, followed by hydrolysis to yield this compound. Purification is achieved via vacuum distillation (105–106°C at 2 mmHg) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store in amber glass bottles under inert gas (e.g., nitrogen) at 2–8°C. Ensure containers are tightly sealed to prevent oxidation and moisture absorption. Label containers with hazard warnings and CAS number (3132-99-8) for traceability .
Q. What are typical reactions involving this compound in organic synthesis?
- Methodological Answer : It serves as a precursor for Schiff base formation (e.g., condensation with amines to form azomethines) and participates in nucleophilic aromatic substitution due to the electron-withdrawing bromine group. For example, it reacts with hydroxylamine to form this compound oxime (CAS 51873-95-1) .
Advanced Research Questions
Q. How can reaction conditions be optimized for bromination of acetophenone derivatives to minimize byproducts?
- Methodological Answer : Control stoichiometry (1:1 molar ratio of Br₂ to acetophenone) and reaction temperature (0–5°C) to suppress di-brominated byproducts. Use AlCl₃ in catalytic amounts (10 mol%) and monitor progress via TLC or GC-MS. Post-reaction quenching with sodium bicarbonate ensures neutralization of residual HBr .
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom at the meta position directs electrophilic substitution via resonance and inductive effects. Computational studies (e.g., DFT) reveal that the LUMO localization at the para position facilitates Suzuki-Miyaura coupling with boronic acids .
Q. Which analytical techniques are most effective for quantifying this compound purity and degradation products?
- Methodological Answer : Use HPLC with a C18 column and UV detection (λ = 254 nm) for quantitative analysis. GC-MS is suitable for identifying volatile impurities. For structural confirmation, employ FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (aldehyde proton at δ 9.8–10.0 ppm) .
Q. How is this compound applied in synthesizing bioactive compounds?
- Methodological Answer : It is a key intermediate in synthesizing azomethines with antimicrobial and cytotoxic properties. For example, condensation with substituted anilines yields Schiff bases evaluated against cancer cell lines (e.g., B16-F0 melanoma) via MTT assays .
Q. What protocols mitigate risks during accidental exposure to this compound vapors?
- Methodological Answer : Immediate evacuation to fresh air is critical. Use a respirator with an ABEK filter if re-entering the contaminated area. Symptomatic treatment (e.g., bronchodilators for respiratory distress) is advised, and medical personnel must be informed of the compound’s identity for targeted care .
Q. How can this compound be functionalized to synthesize pharmaceutical intermediates?
Properties
IUPAC Name |
3-bromobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUISZCALMBHJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027521 | |
Record name | 3-Bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027521 | |
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Molecular Weight |
185.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Bromobenzaldehyde | |
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CAS No. |
3132-99-8 | |
Record name | 3-Bromobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3132-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Bromobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003132998 | |
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Record name | 3-Bromobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66828 | |
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Record name | Benzaldehyde, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Bromobenzaldehyde | |
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Record name | 3-bromobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.570 | |
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Record name | 3-FORMYLBROMOBENZENE | |
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Retrosynthesis Analysis
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